molecular formula C5H4N4O B11922487 1H-purin-6(5H)-one

1H-purin-6(5H)-one

Cat. No.: B11922487
M. Wt: 136.11 g/mol
InChI Key: XSSUVEGETJVOSH-UHFFFAOYSA-N
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Description

1H-purin-6(5H)-one, also known as hypoxanthine, is a naturally occurring purine derivative. It plays a crucial role in the biochemical pathways of nucleic acids and is a key intermediate in the synthesis of uric acid. This compound is found in various biological systems and is involved in the metabolism of adenine and guanine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-purin-6(5H)-one can be synthesized through several methods. One common approach involves the oxidation of xanthine using reagents such as potassium permanganate or hydrogen peroxide. Another method includes the hydrolysis of adenine under acidic or basic conditions to yield hypoxanthine.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of microorganisms that naturally produce this compound. The fermentation broth is then subjected to extraction and purification processes to isolate hypoxanthine in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1H-purin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: Hypoxanthine can be oxidized to xanthine and further to uric acid using oxidizing agents like xanthine oxidase.

    Reduction: It can be reduced to inosine using reducing agents such as sodium borohydride.

    Substitution: Hypoxanthine can undergo nucleophilic substitution reactions, where the hydrogen atom at the 6-position is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Xanthine oxidase, potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed:

    Oxidation: Xanthine, uric acid.

    Reduction: Inosine.

    Substitution: Various substituted hypoxanthine derivatives.

Scientific Research Applications

1H-purin-6(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of nucleotides and nucleosides.

    Biology: Plays a role in the study of purine metabolism and enzymatic reactions involving purines.

    Medicine: Investigated for its potential therapeutic effects in treating gout and other metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent in various assays.

Mechanism of Action

1H-purin-6(5H)-one exerts its effects through its involvement in purine metabolism. It acts as a substrate for enzymes such as xanthine oxidase, which catalyzes its oxidation to xanthine and uric acid. This pathway is crucial for the regulation of purine levels in the body and the prevention of disorders like gout.

Comparison with Similar Compounds

    Xanthine: Another purine derivative that is an intermediate in the degradation of adenine and guanine.

    Guanine: A purine base found in nucleic acids.

    Adenine: A purine base that is a component of DNA and RNA.

Uniqueness: 1H-purin-6(5H)-one is unique due to its specific role in the purine metabolism pathway. Unlike xanthine and guanine, hypoxanthine is directly involved in the synthesis of uric acid, making it a critical compound in the study of metabolic disorders.

Properties

IUPAC Name

1,5-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-3H,(H,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSUVEGETJVOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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